molecular formula C16H14N4 B2646683 1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone CAS No. 494221-32-8

1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone

Cat. No. B2646683
CAS RN: 494221-32-8
M. Wt: 262.316
InChI Key: AFNYFISVDKGQHJ-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone (PENQH) is a synthetic organic compound that has been widely studied due to its potential applications in the fields of medicine and chemistry. PENQH is a type of hydrazone, a compound that is formed when an aldehyde or ketone reacts with a hydrazine. It is composed of a pyridine ring and a quinoline ring, which are linked by a carbonyl group. PENQH has been studied for its potential use as a drug delivery system, as a ligand for metal complexes, and as a potential therapeutic agent.

Scientific Research Applications

Learning and Memory Modulation

1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone has been implicated in studies concerning the modulation of receptors involved in learning and memory processes. Specifically, it has been utilized in the context of examining the roles of mGlu1 and mGlu5 receptors. Research conducted by Gravius et al. (2005) demonstrated the effects of selective mGlu receptor antagonists, notably mGlu5 receptor antagonists, on aversive learning. The study investigated the acquisition and retention of learning responses in passive avoidance and fear potentiated startle paradigms, highlighting the compound's relevance in neuropharmacological research concerning learning and memory (Gravius et al., 2005).

Metabolic Pathways and Carcinogenic Potential

The compound has also been referenced in studies focusing on metabolism and the formation of carcinogenic compounds. Turteltaub et al. (1999) explored the metabolism of heterocyclic amines at low doses in humans and rodents, which are known carcinogens in various test systems. The study utilized accelerator mass spectrometry to investigate the dosimetry of protein and DNA adduct formation, revealing significant insights into the metabolism of carcinogenic compounds and their potential risks to human health (Turteltaub et al., 1999).

Environmental and Health Assessments

Furthermore, research has incorporated this compound in the context of environmental health assessments. Studies have focused on the presence of carcinogenic heterocyclic amines in various foods and their subsequent health implications. For instance, Wakabayashi et al. (1993) examined the presence and levels of mutagenic heterocyclic amines in cooked foods and their implications for human health, contributing to the broader understanding of environmental exposure to potential carcinogens (Wakabayashi et al., 1993).

properties

IUPAC Name

N-[(E)-1-pyridin-2-ylethylideneamino]quinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4/c1-12(14-8-2-3-10-17-14)19-20-15-9-4-6-13-7-5-11-18-16(13)15/h2-11,20H,1H3/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNYFISVDKGQHJ-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC2=C1N=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=CC2=C1N=CC=C2)/C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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